molecular formula C17H18N4O3S B6417053 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 303973-50-4

3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6417053
CAS No.: 303973-50-4
M. Wt: 358.4 g/mol
InChI Key: WDENMYGZHHHREL-UHFFFAOYSA-N
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Description

This xanthine derivative features a 3-methyl group at position 1, a 3-methylbenzyl substituent at position 7, and a 2-oxopropylthio group at position 7. Its synthesis and characterization were reported in a 2002 study, with a melting point of 333°C and distinct $ ^1 \text{H-NMR} $ signals, including aromatic protons (7.40–8.23 ppm) and methyl groups (3.27–3.51 ppm) .

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-5-4-6-12(7-10)8-21-13-14(18-17(21)25-9-11(2)22)20(3)16(24)19-15(13)23/h4-7H,8-9H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDENMYGZHHHREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Material: The synthesis begins with a purine derivative, such as 3-methylxanthine.

    Alkylation: The purine derivative undergoes alkylation with 3-methylbenzyl chloride in the presence of a base like potassium carbonate to introduce the 3-methylbenzyl group.

    Thioether Formation: The intermediate product is then reacted with 2-oxopropylthiol in the presence of a suitable catalyst to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione exhibit a range of biological activities:

  • Anticancer Properties :
    • Purine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have suggested that modifications in the purine structure can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth .
  • Antimicrobial Activity :
    • Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens. This suggests that 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione could be explored for its potential use as an antimicrobial agent .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be beneficial in the treatment of metabolic disorders or infections .

Synthesis and Derivatives

The synthesis of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been explored using various methods:

  • Catalytic Methods :
    • Recent studies have introduced novel catalysts for the efficient synthesis of purine derivatives. For example, copper-based catalysts have been utilized to facilitate reactions involving alkynes and azides, leading to high yields of triazole-containing compounds that can be further modified into purines .
  • Green Chemistry Approaches :
    • Eco-friendly synthesis routes using green solvents and mild conditions are being developed to enhance the sustainability of producing such compounds .

Case Studies

Several case studies highlight the applications and effectiveness of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione:

  • Anticancer Research :
    • A study demonstrated that similar purine derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
  • Antimicrobial Testing :
    • In vitro tests showed that derivatives of this compound inhibited the growth of bacterial strains resistant to common antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Modulation: Interacting with a receptor to alter its signaling pathway.

    Binding: Associating with nucleic acids to influence gene expression or replication.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound Name Position 7 Substituent Position 8 Substituent Melting Point (°C) Molecular Formula Key Differences References
Target Compound 3-Methylbenzyl 2-Oxopropylthio 333 C₁₇H₁₈N₄O₃S High MP, thioether linkage
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl derivative 3-Methyl (E)-Styryl 230 C₂₄H₂₂N₄O₂ Bulky styryl group; lower MP
7-(2-Chlorobenzyl)-8-(3-hydroxypropylamino) 2-Chlorobenzyl 3-Hydroxypropylamino N/A C₁₆H₁₈ClN₅O₃ Chlorine atom; polar amino group
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl) Methyl 3,3,3-Trifluoropropyl 140 C₁₁H₁₃F₃N₄O₂ Electron-withdrawing CF₃; low MP
TC227 (Trypanothione synthetase inhibitor) 2-Hydroxy-3-phenoxypropyl (Z)-2-(2,4-Dihydroxybenzylidene)hydrazinyl N/A C₂₃H₂₃N₇O₆ Hydrazinyl; phenolic groups
8-Hydroxyethyl(methyl)amino derivative 3-Methylbenzyl 2-Hydroxyethyl(methyl)amino N/A C₁₈H₂₃N₅O₃ Amino group; H-bond donor
Key Observations:
  • Melting Points : The target compound’s high melting point (333°C) suggests strong intermolecular forces (e.g., π-π stacking from the benzyl group) compared to analogs like the trifluoropropyl derivative (140°C), where CF₃ disrupts crystallinity .
  • Substituent Effects: Position 7: The 3-methylbenzyl group enhances aromatic interactions versus 2-chlorobenzyl () or phenoxypropyl (), which introduce polarity or bulk. Position 8: The 2-oxopropylthio group provides a thioether linkage, contrasting with hydrazinyl (), amino (), or halogenated () substituents. Thioethers may improve membrane permeability compared to polar groups like 3-hydroxypropylamino .

Biological Activity

The compound 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 303970-35-6 , is a purine derivative that has gained interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H18N4O3S
  • Molar Mass : 358.41 g/mol
  • Chemical Structure : The structure features a purine base with various substituents that may influence its biological activity.

Biological Activity Overview

The biological activities of purine derivatives like 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione can be diverse and include:

  • Antimicrobial Activity : Some studies have indicated that purine derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this purine derivative have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Activity : Research has suggested that certain purine derivatives possess antitumor properties. Specifically, they may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially inhibiting pathways involved in inflammation and oxidative stress .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

  • Enzyme Inhibition : Many purine derivatives act as enzyme inhibitors, affecting pathways such as nucleotide synthesis or signaling pathways involving kinases.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cellular signaling, potentially influencing processes such as apoptosis and cell growth.

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activity of similar compounds:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria with an IC50 value of 12.5 µg/mL for related thiazolidin compounds .
Study BReported anti-cancer activities in vitro against MCF-7 breast cancer cells with notable cytotoxic effects .
Study CIdentified anti-inflammatory effects in RAW264.7 macrophages, reducing pro-inflammatory cytokines .

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